3-Bromo-4-(hydroxymethyl)benzoic acid

Catalog No.
S9062490
CAS No.
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
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3-Bromo-4-(hydroxymethyl)benzoic acid

Product Name

3-Bromo-4-(hydroxymethyl)benzoic acid

IUPAC Name

3-bromo-4-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

DNVYNHKIISUSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CO

3-Bromo-4-(hydroxymethyl)benzoic acid is an aromatic compound with the molecular formula C8H7BrO3C_8H_7BrO_3 and a molecular weight of 231.04 g/mol. It features a bromine atom and a hydroxymethyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. The compound is characterized by its unique chemical properties due to the presence of the bromine substituent, which can influence its reactivity and biological activity.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 3-Bromo-4-(hydroxymethyl)benzoic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that halogenated benzoic acids possess antimicrobial effects, which could be relevant for pharmaceutical applications.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential anti-inflammatory activity, possibly through modulation of inflammatory pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, although detailed studies are needed to confirm these effects.

Several methods exist for synthesizing 3-Bromo-4-(hydroxymethyl)benzoic acid:

  • Hydroxymethylation of Bromobenzoic Acid: This method involves treating bromobenzoic acid with formaldehyde in the presence of a base, leading to the formation of the hydroxymethyl group.
  • Starting from Methyl Esters: Methyl 3-bromo-4-carboxybenzoate can be converted into 3-bromo-4-(hydroxymethyl)benzoic acid through hydrolysis followed by hydroxymethylation .
  • Lithium Hydroxide Method: A notable synthesis involves reacting methyl 3-(acetoxymethyl)-4-bromobenzoate with lithium hydroxide, yielding high purity and yield (up to 98%) of the target compound .

The applications of 3-Bromo-4-(hydroxymethyl)benzoic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of other organic compounds.
  • Research Reagents: Utilized in laboratories for research purposes, particularly in studies involving aromatic chemistry and medicinal chemistry.

Several compounds share structural similarities with 3-Bromo-4-(hydroxymethyl)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 3-bromo-5-(hydroxymethyl)benzoate1013031-65-60.81
4-Bromo-3-methylphenylmethanol149104-89-20.74
3-Bromo-4-hydroxybenzoic acid14348-41-50.96
4-Chloro-3-hydroxybenzoic acidNot availableSimilar structure

Uniqueness

What sets 3-Bromo-4-(hydroxymethyl)benzoic acid apart from these compounds is its specific combination of a bromine atom and a hydroxymethyl group on the aromatic ring. This unique substitution pattern may confer distinct chemical reactivity and biological properties compared to its analogs.

The compound emerged as a research focus in the late 20th century alongside developments in directed ortho-metalation techniques. While benzoic acid itself was first isolated in the 16th century, the specific brominated derivative gained attention after the 1980s when advanced bromination methodologies enabled precise regiocontrol. Early synthetic routes adapted Friedel-Crafts bromination approaches, but modern methods employ catalytic systems to enhance selectivity.

Significance in Organic Chemistry Research

This molecule serves as a versatile building block due to three reactive sites:

  • Carboxylic acid: Enables salt formation and esterification
  • Bromine atom: Participates in cross-coupling reactions
  • Hydroxymethyl group: Undergoes oxidation or etherification

Its orthogonal reactivity has facilitated applications in:

  • Prodrug design (e.g., masked carboxylic acid prototypes)
  • Dendrimer synthesis (branching at the 4-position)
  • Metal-organic frameworks (as a tridentate ligand)

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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